

Application Notes and Protocols for Administering Drisapersen Sodium to mdx Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drisapersen sodium*

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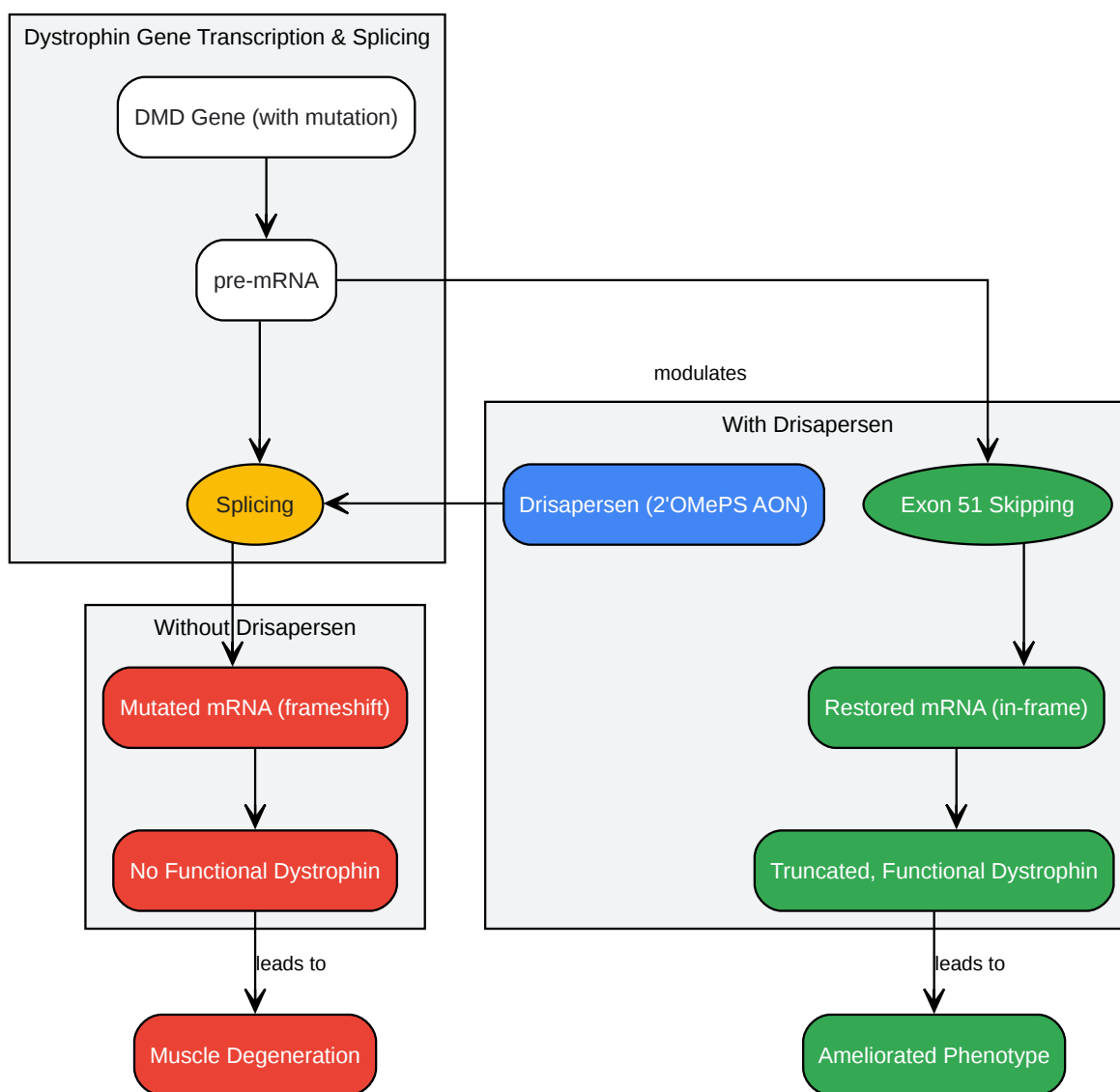
Introduction

Drisapersen sodium (formerly PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA. In Duchenne muscular dystrophy (DMD) patients with amenable mutations, this targeted exon skipping can restore the reading frame, leading to the production of a truncated but partially functional dystrophin protein. The mdx mouse, which has a nonsense mutation in exon 23 of the murine dystrophin gene, is a widely used animal model to study DMD pathophysiology and to evaluate the efficacy of therapeutic interventions like Drisapersen. Although Drisapersen targets human exon 51, analogous 2'OMePS oligonucleotides targeting murine exon 23 are used in mdx mice to assess the in vivo efficacy of this therapeutic approach. These application notes provide detailed protocols for the preparation and administration of Drisapersen-like 2'OMePS oligonucleotides to mdx mouse models, along with methods for evaluating treatment outcomes.

Mechanism of Action: Exon Skipping

Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically blocking the binding of splicing factors. This interference leads to the exclusion of exon 51 from the mature mRNA, a process known as exon skipping. For a

significant subset of DMD patients, the deletion of specific exons results in a frameshift mutation, leading to a premature stop codon and the absence of functional dystrophin. By inducing the skipping of an adjacent exon, such as exon 51, the reading frame can be restored, allowing for the translation of a shorter but still functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.



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Mechanism of Drisapersen-induced exon skipping.

Experimental Protocols

Preparation of 2'OMePS Antisense Oligonucleotide (AON) Solution

This protocol describes the preparation of a 2'OMePS AON, analogous to Drisapersen, for administration to mdx mice.

Materials:

- 2'OMePS antisense oligonucleotide (lyophilized powder) targeting murine dystrophin exon 23
- Sterile, nuclease-free phosphate-buffered saline (PBS) or 0.9% saline
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- Reconstitution: Briefly centrifuge the vial of lyophilized AON to collect the powder at the bottom. Reconstitute the AON in sterile, nuclease-free PBS or saline to a stock concentration of 10-20 mg/mL.
- Dissolution: Vortex the solution gently for 1-2 minutes to ensure complete dissolution.
- Quantification: Measure the concentration of the AON solution using a spectrophotometer at a wavelength of 260 nm (A₂₆₀). Use the molar extinction coefficient provided by the manufacturer for accurate concentration determination.
- Dilution: Based on the desired dosage and the weight of the mice, dilute the stock solution with sterile PBS or saline to the final working concentration immediately before

administration. For example, for a 100 mg/kg dose in a 20g mouse, you would need 2 mg of AON. If the working concentration is 10 mg/mL, you would inject 200 μ L.

- Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. The diluted working solution should be prepared fresh for each set of injections.

Administration of 2'OMePS AON to mdx Mice

The following protocols detail subcutaneous and intravenous administration routes. The choice of administration route can influence the biodistribution and efficacy of the AON[1].

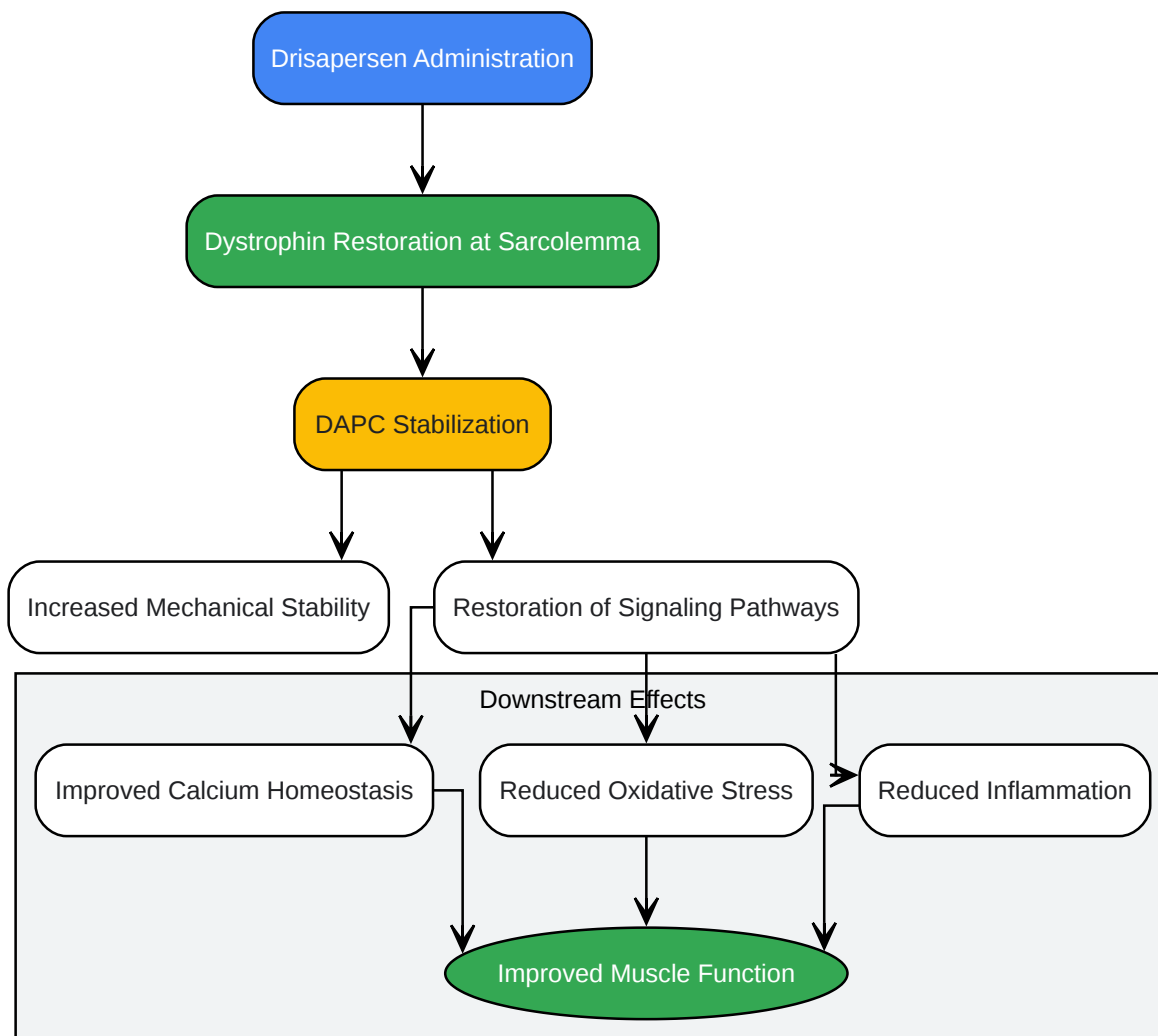
Materials:

- Prepared 2'OMePS AON solution
- Sterile insulin syringes with a 27-30 gauge needle
- 70% ethanol
- Animal restrainer (optional)

Procedure:

- Animal Preparation: Weigh the mouse to calculate the precise injection volume.
- Restraint: Securely restrain the mouse. This can be done manually by scruffing the back of the neck or by using a commercial restraining device.
- Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
- Injection: Swab the injection site with 70% ethanol. Lift the skin to form a tent and insert the needle, bevel up, at the base of the tented skin. Aspirate briefly to ensure the needle is not in a blood vessel. Inject the AON solution slowly. The maximum recommended injection volume for a subcutaneous injection in a mouse is 2-3 mL, but it is advisable to keep the volume as low as practically possible (typically 100-200 μ L)[2].

- **Post-injection Monitoring:** After injection, return the mouse to its cage and monitor for any signs of distress or local reaction at the injection site.



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References

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- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Administering Drisapersen Sodium to mdx Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595851#administering-drisapersen-sodium-to-mdx-mouse-models]

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